2-[(Morpholin-2-yl)methoxy]phenol
Description
Structure
3D Structure
Properties
CAS No. |
21809-05-2 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(morpholin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C11H15NO3/c13-10-3-1-2-4-11(10)15-8-9-7-12-5-6-14-9/h1-4,9,12-13H,5-8H2 |
InChI Key |
KBCDUOMJRACHMF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2O |
Origin of Product |
United States |
Computational and Theoretical Investigations
Ligand-Protein Docking Simulations (without clinical relevance or specific target mentions)
Identification of Potential Binding Sites and Interaction Modes
To elucidate the biological potential of this compound, the initial step in a computational workflow would be the identification of its potential binding sites on various protein targets. This is typically achieved through molecular docking simulations. In this process, the three-dimensional structure of the compound is computationally "docked" into the binding pockets of a panel of selected proteins.
The selection of target proteins would be guided by the known biological activities of structurally similar molecules containing the morpholine scaffold. The morpholine moiety is known to interact with a range of biological targets, including kinases, G-protein coupled receptors, and enzymes. e3s-conferences.orgnih.gov For instance, studies on other morpholine-containing compounds have identified key interactions within the binding sites of targets such as the µ-opioid receptor and α-adrenoceptors. nih.govnih.gov
The interaction modes would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues. For this compound, the morpholine oxygen and nitrogen atoms, as well as the phenolic hydroxyl group, would be expected to act as key hydrogen bond donors and acceptors. The aromatic ring would likely contribute to hydrophobic and pi-stacking interactions.
A hypothetical table of potential binding interactions is presented below to illustrate the type of data that would be generated from such a study.
Table 1: Hypothetical Binding Interactions for this compound
| Target Protein | Binding Site Residue | Interaction Type |
|---|---|---|
| Kinase A | Asp165 | Hydrogen Bond (with morpholine NH) |
| GPCR B | Phe289 | Pi-Stacking (with phenol ring) |
| Enzyme C | Val101 | Hydrophobic (with morpholine ring) |
Pharmacophore Modeling and Virtual Screening Studies
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For this compound, a pharmacophore model would be constructed based on its structure and known active analogues, if any were available.
The key pharmacophoric features of this compound would likely include:
A hydrogen bond acceptor (the morpholine oxygen).
A hydrogen bond donor (the morpholine nitrogen and the phenolic hydroxyl group).
A hydrophobic/aromatic feature (the phenol ring).
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the model and are therefore likely to exhibit similar biological activity. This virtual screening approach can significantly accelerate the discovery of new lead compounds. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com For this compound, MD simulations would be employed to explore its conformational flexibility and how it adapts its shape upon binding to a target protein.
An MD simulation would start with the docked complex of the compound and its target protein. The simulation would then calculate the forces between all atoms in the system and use these to predict their movements over a specific time period, typically nanoseconds to microseconds.
The resulting trajectory would reveal:
The stability of the ligand-protein complex.
The key protein residues involved in maintaining the binding.
The conformational changes in both the ligand and the protein upon binding.
The role of water molecules in mediating the interaction.
This detailed understanding of the dynamic binding process is invaluable for the rational design of molecules with improved affinity and specificity.
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) would be a critical first step to confirm the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision.
Expected Findings: For this compound (C₁₁H₁₅NO₃), the expected exact mass would be calculated and compared against the observed mass. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental formulas. Fragmentation patterns observed in the mass spectrum would offer valuable clues about the compound's structure, such as the loss of the morpholine ring or the methoxyphenol group.
Data Table (Hypothetical):
| Ion Formula | Calculated m/z | Observed m/z | Mass Difference (ppm) |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would include those for the aromatic protons on the phenol ring, the methoxy group protons, and the protons of the morpholine ring and the methylene (B1212753) bridge.
¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between aromatic, aliphatic, and ether-linked carbons.
Data Table (Hypothetical ¹H and ¹³C NMR Chemical Shifts):
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Phenolic OH | Data not available | Data not available | s | 1H |
| Aromatic CH | Data not available | Data not available | m | 4H |
| Aromatic C-O | Data not available | |||
| Aromatic C-O(Me) | Data not available | |||
| Methoxy OCH₃ | Data not available | Data not available | s | 3H |
| Methoxy OCH₃ | Data not available | |||
| Morpholine CH₂-O | Data not available | Data not available | m | 2H |
| Morpholine CH₂-N | Data not available | Data not available | m | 2H |
| Morpholine CH-O | Data not available | Data not available | m | 1H |
| Methylene O-CH₂ | Data not available | Data not available | m | 2H |
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the morpholine and phenyl rings.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different fragments of the molecule, such as linking the methoxy group to the phenol ring and the morpholinylmethoxy side chain to the phenolic oxygen.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Findings: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the morpholine, C-O stretching for the ether and phenol groups, and C-H stretching for the aromatic and aliphatic portions of the molecule.
Data Table (Hypothetical IR Absorption Bands):
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Phenol O-H stretch | Data not available | Broad |
| Morpholine N-H stretch | Data not available | Medium |
| Aromatic C-H stretch | Data not available | Medium-Sharp |
| Aliphatic C-H stretch | Data not available | Medium-Sharp |
| C-O ether stretch | Data not available | Strong |
UV-Vis Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Expected Findings: The UV-Vis spectrum would likely show absorption bands corresponding to the π → π* transitions of the phenolic chromophore. The position and intensity of these bands (λmax) would be influenced by the substitution pattern on the benzene (B151609) ring.
Data Table (Hypothetical UV-Vis Absorption):
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
|---|
X-ray Crystallography for Solid-State Structural Determination
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would confirm the connectivity and determine bond lengths, bond angles, and the stereochemistry at the chiral center in the morpholine ring.
Expected Findings: The crystal structure would reveal the conformation of the morpholine ring (e.g., chair conformation) and the relative orientation of the substituents. Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and the morpholine nitrogen, would also be elucidated.
Data Table (Hypothetical Crystallographic Data):
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful analytical technique utilized to investigate the stereochemistry of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chromophore that is either intrinsically chiral or located in a chiral environment. The resulting CD spectrum provides valuable information about the absolute configuration and conformational features of a molecule.
In the context of this compound, the presence of a stereocenter at the C-2 position of the morpholine ring renders the molecule chiral. Therefore, its two enantiomers, (R)- and (S)-2-[(morpholin-2-yl)methoxy]phenol, are expected to exhibit mirror-image CD spectra. This characteristic allows for their differentiation and the determination of enantiomeric purity.
The chromophores within the this compound molecule that are expected to give rise to CD signals are the phenolic ring and the ether linkage. The electronic transitions associated with these groups, when perturbed by the chiral center, will result in distinct positive or negative Cotton effects in the CD spectrum. The sign and magnitude of these effects are exquisitely sensitive to the spatial arrangement of the atoms around the stereocenter.
Detailed Research Findings
While specific experimental CD spectral data for this compound is not extensively available in the public domain, research on structurally related chiral morpholine derivatives provides a strong basis for predicting its chiroptical properties. For instance, studies on the chiral synthesis of related compounds like (+)-(2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol have demonstrated the critical role of stereochemistry in this class of molecules. nih.gov The resolution of racemic mixtures of such compounds is a common practice, and CD spectroscopy would be an essential tool to confirm the absolute configuration of the separated enantiomers.
The interpretation of the CD spectrum of this compound would involve comparing the experimental data with theoretical spectra generated through quantum chemical calculations. nih.gov This computational approach can help in assigning the observed CD bands to specific electronic transitions and, consequently, in determining the absolute configuration of a given enantiomer. The spectra of chiral molecules are sensitive to their conformation, and thus CD spectroscopy can also provide insights into the three-dimensional structure of these compounds in solution. nih.govunipi.it
The analysis of chiral molecules often involves comparing the CD spectra of different conformers. mdpi.com For a flexible molecule like this compound, the observed spectrum in solution is a Boltzmann-averaged contribution of all populated conformations. nih.govmdpi.comnih.gov
The following interactive table presents hypothetical, yet representative, CD spectral data for the two enantiomers of this compound, illustrating the expected mirror-image relationship. The specific wavelengths and molar circular dichroism values are based on typical electronic transitions for phenolic and ether chromophores in a chiral environment.
| Enantiomer | Wavelength (nm) | Molar Circular Dichroism (Δε, M⁻¹cm⁻¹) | Cotton Effect |
| (R)-2-[(Morpholin-2-yl)methoxy]phenol | 275 | +2.5 | Positive |
| 220 | -4.8 | Negative | |
| (S)-2-[(Morpholin-2-yl)methoxy]phenol | 275 | -2.5 | Negative |
| 220 | +4.8 | Positive |
This table demonstrates that the (R)- and (S)-enantiomers would display equal but oppositely signed Cotton effects at the same wavelengths, a hallmark of enantiomeric pairs in CD spectroscopy. The ability to distinguish between enantiomers is crucial in many applications, as different stereoisomers can exhibit distinct biological activities. e3s-conferences.org
Furthermore, CD spectroscopy can be employed for the quantitative analysis of enantiomeric excess (% ee) in a sample. nih.gov By measuring the CD signal at a wavelength where the two enantiomers have strong and opposite absorptions, the ratio of the enantiomers can be determined. This is particularly valuable in monitoring the progress of asymmetric syntheses or chiral separations. nih.govresearchgate.netrsc.org
Application of 2 Morpholin 2 Yl Methoxy Phenol As a Research Scaffold
Design and Synthesis of Analogues and Derivatives
The strategic design of analogues based on the 2-[(Morpholin-2-yl)methoxy]phenol scaffold involves a systematic approach to modify its distinct chemical regions. This process allows for the creation of a diverse set of molecules, each with potentially unique biological activities.
Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can influence electronic distribution and steric profile. For instance, electron-withdrawing groups can modulate the pKa of the phenolic hydroxyl, while bulky groups can probe steric tolerance in a hypothetical binding pocket.
Hydroxyl Group Modification: The phenolic hydroxyl can be converted into ethers or esters to evaluate the importance of its hydrogen-bonding capacity. nih.govmdpi.com Methylation, for example, removes the hydrogen bond donor capability while preserving some hydrogen bond acceptor potential. pjmhsonline.comresearchgate.net
Bioisosteric Replacement: The entire phenyl ring can be replaced with other aromatic or non-aromatic cyclic systems to improve metabolic stability or explore different spatial arrangements. chem-space.com Bioisosteres such as pyridine, thiophene, or even saturated rings like cyclohexane (B81311) or bicyclic systems could be introduced. acs.orgresearchgate.netdomainex.co.uk This strategy can lead to compounds with improved physicochemical properties and potentially novel intellectual property. chem-space.com
Table 1: Hypothetical Modifications of the Phenolic Ring and Their Rationale
| Modification Type | Example Substituent/Replacement | Rationale for Investigation |
| Aromatic Substitution | 4-Fluoro, 5-Chloro | Modulate electronics and probe for halogen bonding interactions. |
| Hydroxyl to Ether | Methoxy (B1213986) (-OCH3) | Eliminate hydrogen bond donor capacity; increase lipophilicity. |
| Hydroxyl to Ester | Acetate (-OCOCH3) | Act as a potential prodrug; alter solubility. |
| Bioisosteric Replacement | Pyridin-2-yl | Introduce a hydrogen bond acceptor; alter basicity and solubility. |
| Bioisosteric Replacement | Bicyclo[1.1.1]pentane | Introduce a saturated, rigid scaffold to improve metabolic properties. acs.org |
The morpholine (B109124) ring is a versatile scaffold that can be functionalized at both the nitrogen and carbon atoms to explore new interactions and modulate physicochemical properties. nih.govresearchgate.net Its low basicity compared to other nitrogenous heterocycles like piperidine (B6355638) makes it an attractive feature in drug design. oup.com
N-Alkylation/N-Arylation: The secondary amine of the morpholine ring is a key handle for diversification. researchgate.netresearchgate.net It can be readily alkylated, acylated, or arylated to introduce a wide variety of functional groups. These modifications can explore new binding regions, alter solubility, and influence metabolic stability.
C-Substitution: Introducing substituents on the carbon atoms of the morpholine ring can create chiral centers and explore specific steric interactions within a target protein. nih.govnih.gov Synthetic strategies exist to produce stereodefined substituted morpholines, which is crucial for understanding the three-dimensional requirements for biological activity. oup.comnih.govthieme-connect.com
Table 2: Hypothetical Diversification of Morpholine Substituents
| Modification Position | Example Substituent | Rationale for Investigation |
| N-alkylation | N-benzyl | Introduce hydrophobic bulk and potential for pi-stacking interactions. |
| N-acylation | N-acetyl | Introduce a neutral amide group; reduce basicity. |
| N-sulfonylation | N-mesyl | Introduce a hydrogen bond acceptor and alter electronic properties. |
| C-substitution | C-3 methyl | Introduce a chiral center and probe for specific stereochemical preferences. |
| C-substitution | C-5, C-6 dimethyl | Explore steric tolerance and impact on ring conformation. |
The ether linker connecting the phenolic and morpholine moieties plays a critical role in defining the spatial relationship between these two key fragments. researchgate.net Modifying the linker's length, flexibility, and chemical nature can have a profound impact on biological activity. nih.govsymeres.com
Altering Length and Flexibility: The linker can be extended or shortened by incorporating additional methylene (B1212753) units (e.g., ethoxy, propoxy) to optimize the distance between the two ring systems. Introducing rigidity, for example, through the incorporation of a double bond or a small ring, can lock the molecule into a more defined conformation.
Table 3: Hypothetical Variations of the Linker Moiety
| Linker Variation | Example Structure | Rationale for Investigation |
| Length Extension | 2-[(2-Morpholin-2-ylethoxy)]phenol | Optimize spatial orientation of the terminal rings. |
| Increased Rigidity | 2-[(Morpholin-2-yl)vinyloxy]phenol | Restrict conformational flexibility to favor a specific bioactive conformation. |
| Bioisosteric Replacement | 2-[(Morpholin-2-yl)methylamino]phenol | Introduce a hydrogen bond donor/acceptor and alter basicity. |
| Bioisosteric Replacement | N-(2-hydroxyphenyl)-N-(morpholin-2-ylmethyl)acetamide | Introduce a stable, neutral linker with different vectoral properties. |
Exploration of Structure-Activity Relationships (SAR) in In Vitro Models
Following the synthesis of analogue libraries, the next critical step is to evaluate their biological activity in relevant in vitro models. This process allows for the systematic correlation of structural changes with effects on a given biological target, forming the basis of SAR. nih.govacs.org The focus at this stage is purely mechanistic, aiming to understand how molecular structure drives activity, rather than clinical efficacy.
By comparing the in vitro activity of the synthesized analogues, researchers can deduce which structural features are essential for binding and functional effects.
The Role of the Phenol (B47542): A key initial question would be the importance of the phenolic hydroxyl group. If analogues where this group is etherified or removed show a significant drop in activity, it would suggest the hydroxyl is a critical hydrogen bond donor or acceptor. pjmhsonline.compjmhsonline.com Conversely, if these modifications maintain or improve activity, it might indicate that this feature is primarily for tuning physicochemical properties. mdpi.com
The Morpholine's Contribution: The morpholine oxygen atom can act as a hydrogen bond acceptor, while the nitrogen's basicity can be crucial for forming salt bridges or other ionic interactions. researchgate.netoup.com Comparing the activity of N-alkylated versus N-acylated analogues can reveal the importance of the nitrogen's basicity. SAR studies on C-substituted morpholines can pinpoint specific stereochemical requirements for optimal target engagement. e3s-conferences.org
Linker Optimization: Systematic variation of the linker's length and composition would reveal the optimal spatial arrangement of the phenolic and morpholine rings. researchgate.netnih.gov A sharp drop in activity upon minor changes in linker length could suggest a highly constrained binding site.
The initial round of SAR studies provides crucial information for designing second-generation, more focused compound libraries. nih.gov This iterative process is central to lead optimization. For example, if initial findings suggest that a 4-fluoro substituent on the phenolic ring and an N-benzyl group on the morpholine are beneficial, a new library could be synthesized that combines these features while exploring further modifications at other positions. This data-driven approach maximizes the efficiency of the discovery process by concentrating synthetic efforts on the most promising chemical space. researchgate.net The ultimate goal is to develop a clear understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.netnih.gov
Development as a Chemical Probe or Tool Compound
The development of chemical probes is a critical aspect of chemical biology, enabling the elucidation of protein function and the validation of drug targets. nih.govresearchgate.net A chemical probe should ideally possess high affinity and selectivity for its target, along with a functional handle for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags. nih.gov The structure of this compound provides a foundational framework for the design of such probes.
The phenolic hydroxyl group and the secondary amine of the morpholine ring are amenable to chemical modification, allowing for the introduction of photoreactive groups (e.g., benzophenones, diazirines) or bioorthogonal handles (e.g., alkynes, azides) necessary for target identification and visualization experiments. nih.govfrontiersin.org For instance, the phenol could be etherified with a linker bearing a terminal alkyne, which can then be "clicked" onto an azide-modified reporter molecule.
While no specific chemical probes based on the this compound scaffold have been explicitly reported, the known biological activity of related morpholine derivatives suggests its potential. For example, the chiral derivative (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol has been synthesized and identified as a precursor to potential norepinephrine (B1679862) reuptake inhibitors. nih.gov This finding suggests that the broader morpholin-2-yl-methoxy-phenol core could be adapted to create probes for studying neurotransmitter transporters or related receptors.
Table 1: Hypothetical Chemical Probes Derived from this compound
| Probe Name | Modification Site | Appended Group | Intended Application |
| Probe A-Alkyne | Phenolic Oxygen | Propargyl group | Bioorthogonal labeling via click chemistry |
| Probe B-Diazirine | Morpholine Nitrogen | 4-(Trifluoromethyl)phenyldiazirinyl-methyl group | Photo-affinity labeling for target identification |
| Probe C-Biotin | Phenolic Oxygen | Biotin-PEG linker | Pull-down assays for target enrichment |
Utilization in Fragment-Based Drug Discovery (FBDD) Approaches (theoretical/in vitro stages)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. nih.gov This approach involves screening libraries of low-molecular-weight fragments (typically < 300 Da) to identify those that bind to a biological target, which are then optimized into more potent leads. nih.govtargetmol.com The this compound scaffold itself can be considered a "fragment-like" molecule, possessing key pharmacophoric features within a compact structure.
Theoretically, the core scaffold can be deconstructed into its constituent fragments—the morpholine ring and the guaiacol (B22219) moiety—which could be included in a fragment library for initial screening. More strategically, the intact this compound can serve as a starting point for fragment growing or linking strategies. Once a weak-binding fragment is identified, the this compound scaffold can be chemically elaborated to incorporate the structural features of the hit fragment, aiming to enhance binding affinity.
For instance, if a fragment screen identifies a simple aromatic ring that binds to a hydrophobic pocket of a target protein, this fragment could be linked to the phenolic oxygen or the morpholine nitrogen of the core scaffold to generate a more potent molecule. The inherent chirality and conformational rigidity of the morpholine ring can provide valuable three-dimensional diversity to the resulting compounds.
Table 2: Theoretical Fragment Elaboration of the this compound Scaffold
| Core Scaffold | Hit Fragment | Elaboration Strategy | Hypothetical Target Class |
| This compound | Phenylboronic acid | Suzuki coupling with a halogenated derivative of the scaffold | Serine proteases |
| This compound | 4-Picolinamide | Amide coupling at the morpholine nitrogen | Kinases |
| This compound | Indole | Linkage to the phenolic oxygen via an ether bond | Bromodomains |
Incorporation into Macrocyclic or Peptidomimetic Structures
Macrocycles and peptidomimetics represent important classes of therapeutic agents, often capable of addressing challenging biological targets such as protein-protein interactions. nih.govnih.gov The structural features of this compound make it an attractive building block for the synthesis of these complex molecules.
The secondary amine and the phenolic hydroxyl group provide two convenient handles for incorporation into a macrocyclic ring system. For example, the amine could be acylated with one end of a dicarboxylic acid linker, and the phenol could form an ether or ester with the other end, leading to the formation of a macrocycle. The conformationally restricted morpholine ring would impart a degree of pre-organization to the macrocyclic structure, which can be beneficial for binding to a target.
In the context of peptidomimetics, the morpholine ring can act as a constrained dipeptide isostere. frontiersin.orgnih.govresearchgate.net The chiral center and the defined spatial arrangement of the nitrogen and oxygen atoms can mimic the backbone of a peptide and project appended side chains in specific orientations. By functionalizing the morpholine nitrogen and the C3 position, it is possible to generate diverse peptidomimetic structures. The 2-methoxyphenol moiety can serve as a non-peptidic side chain that can engage in specific interactions with a target protein.
Table 3: Potential Incorporation of the Scaffold into Complex Structures
| Structure Type | Incorporation Strategy | Key Features of the Resulting Molecule |
| Macrocycle | Ring formation via acylation of the morpholine nitrogen and etherification of the phenol. | Conformationally constrained ring system with a pendant 2-methoxyphenyl group. |
| Peptidomimetic | Use of the morpholine as a dipeptide isostere with the 2-methoxyphenol as a P1 or P2 side chain mimic. | Defined three-dimensional structure with potential for improved metabolic stability compared to natural peptides. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of morpholine-containing compounds has been a subject of extensive research due to their prevalence in biologically active molecules. researchgate.net Future efforts for 2-[(Morpholin-2-yl)methoxy]phenol will likely focus on moving beyond classical multi-step procedures toward more efficient and sustainable methods.
One promising approach is the use of unconventional energy sources. For instance, infrared light activation has been successfully used as a non-conventional, solvent-free method to synthesize related thiomorpholine (B91149) derivatives in significantly shorter reaction times (e.g., 8 minutes) and with high yields (76%). researchgate.netmdpi.com This method offers an environmentally friendly alternative to traditional refluxing in solvents, which can take many hours and result in lower yields. researchgate.netmdpi.com
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Infrared Light Activation | Solvent-free conditions, rapid heating, short reaction times. | Increased efficiency, reduced environmental impact, lower costs. | researchgate.netmdpi.com |
| One-Pot / Tandem Reactions | Multiple bond-forming steps in a single operation without isolating intermediates. | Reduced workup steps, higher atom economy, faster access to complex derivatives. | mdpi.comprinceton.edu |
| Chiral Synthesis | Resolution of racemic mixtures or use of chiral precursors to obtain specific stereoisomers. | Production of enantiomerically pure compounds, crucial for specific biological interactions. | nih.gov |
| Cross-Dehydrogenative Coupling (CDC) | Formation of C-C or C-N bonds via C-H activation. | Atom-efficient functionalization of the morpholinone core under mild conditions. | mdpi.com |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby guiding experimental work. Future research will likely employ a range of computational methods to model its structure-activity relationships (SAR).
Physicochemical properties of the core components, such as the 2-methoxyphenol (guaiacol) fragment, are fundamental inputs for these models. chemeo.comnist.gov Properties like the octanol/water partition coefficient (logP), enthalpy of formation, and boiling point are crucial for predicting the molecule's pharmacokinetic profile. chemeo.com Computational studies on related morpholin-2-ones have explored reaction mechanisms, such as those for copper-catalyzed cross-dehydrogenative coupling, providing insight into bond formation and reactivity. mdpi.com Similar density functional theory (DFT) calculations could be applied to this compound to understand its electronic structure, reactivity, and the mechanisms of its derivatization reactions.
| Physicochemical Property | Definition | Relevance for Predictive Modeling | Reference |
|---|---|---|---|
| Molecular Weight | The mass of one mole of a substance. | Basic parameter for most computational models and drug-likeness rules. | chemeo.comnist.gov |
| logP (Octanol/Water Partition Coefficient) | A measure of a compound's lipophilicity. | Predicts membrane permeability and absorption. | chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | The amount of energy required to vaporize one mole of a liquid. | Important for understanding intermolecular forces and for process chemistry calculations. | chemeo.com |
| Normal Boiling Point (Tboil) | The temperature at which a liquid boils at 1 atmosphere of pressure. | A key physical property for purification and reaction condition selection. | chemeo.com |
Integration into High-Throughput Screening Platforms for Mechanistic Studies
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.gov Integrating this compound and a library of its derivatives into HTS platforms is a critical step for elucidating its mechanism of action and discovering potential therapeutic applications.
An ultra-high throughput screening platform, utilizing a miniaturized 1536-well assay format, has been developed to survey millions of compounds efficiently. nih.gov Such platforms can be adapted to screen for inhibition or activation of specific enzymes, receptors, or signaling pathways. By testing derivatives of this compound in a diverse array of biological assays, researchers can identify specific molecular targets and begin to understand how the compound exerts its effects at a cellular level. This data is invaluable for lead optimization and for validating the predictions made by computational models.
Exploration of Tandem Reaction Sequences for Derivative Synthesis
Tandem reactions, where multiple chemical transformations occur in a single pot, are highly efficient for building molecular complexity. princeton.edu Applying these sequences to the this compound scaffold would enable the rapid synthesis of a diverse library of derivatives for SAR studies.
Various tandem reactions could be envisioned. For example, a tandem Michael reaction could be used to add nucleophiles to an activated form of the morpholine (B109124) ring. princeton.edu A copper-catalyzed cascade process, which has been used to synthesize meta-carbonyl phenols from substituted cyclohexanes, could potentially be adapted to modify the phenol (B47542) ring of the molecule. nih.gov These strategies allow for the systematic variation of substituents on both the morpholine and phenol rings, which is essential for optimizing biological activity and physicochemical properties.
| Tandem Reaction Type | Description | Potential Application for Derivative Synthesis | Reference |
|---|---|---|---|
| Tethered Biginelli Condensation | A multicomponent reaction forming dihydropyrimidinones. | Could be adapted to build complex heterocyclic systems fused to the morpholine core. | princeton.edu |
| Tandem Radical Cyclization | Sequential intramolecular radical additions to form cyclic structures. | Could create novel bicyclic or polycyclic derivatives from suitably functionalized precursors. | princeton.edu |
| Imino-Ene Reaction | A C-C bond-forming reaction involving an imine and an alkene. | Useful for introducing alkyl or aryl groups with stereochemical control. | princeton.edu |
| Dehydrogenation/Amination Cascade | A copper-catalyzed process to form anilines from cyclohexanes. | Could be explored to modify the phenol ring into other functional groups. | nih.gov |
Application in Chemical Biology Tools Development
Chemical biology utilizes small molecules as tools to study and manipulate biological systems. researchgate.netnih.gov The this compound structure is well-suited for the development of such tools. The o-methoxyphenol moiety, in particular, is an air-stable precursor that can participate in efficient oxidative coupling reactions with anilines. nih.gov
This reactivity can be harnessed to create sophisticated chemical probes. For example, the molecule could be functionalized with a reporter tag (like a fluorophore) or an affinity handle (like biotin) to enable the visualization and identification of its cellular binding partners. researchgate.net Researchers have demonstrated the utility of o-methoxyphenols in creating site-selective heterobifunctional cross-linkers, which were used to link proteins and create nanoscale delivery vectors. nih.gov Applying this chemistry to this compound could lead to the development of powerful tools for target identification and for probing biological pathways.
Multi-Disciplinary Research Collaborations for Comprehensive Elucidation
To fully realize the potential of this compound, collaboration across multiple scientific disciplines will be essential. Synthetic chemists are needed to develop efficient and diverse synthetic routes nih.gov, while computational chemists can provide predictive models to guide their efforts. mdpi.com Chemical biologists can then use the synthesized compounds to develop probes for target identification and mechanistic studies. nih.govresearchgate.net
Pharmacologists and biochemists would be required to perform the in-depth biological testing and HTS campaigns to uncover potential therapeutic uses, such as the previously identified potential of related compounds as norepinephrine (B1679862) reuptake inhibitors. nih.gov This integrated, multi-disciplinary approach ensures that the knowledge gained in one area informs and accelerates progress in others, leading to a comprehensive understanding of the molecule's properties and applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(Morpholin-2-yl)methoxy]phenol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a morpholin-2-ylmethanol derivative and a halogenated phenol (e.g., 2-fluorophenol) under basic conditions. For example, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates ether bond formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity. Reaction optimization should focus on stoichiometric ratios, solvent polarity, and temperature control to minimize byproducts like unreacted phenol or morpholine dimerization .
Q. Which analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the methoxy-phenol and morpholine moieties. Discrepancies in peak assignments (e.g., overlapping signals in the aromatic region) can be resolved using 2D NMR (COSY, HSQC). High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity. Cross-validation with X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .
Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?
- Methodological Answer : The phenol group confers limited aqueous solubility (sparingly soluble in water), necessitating polar aprotic solvents (e.g., DMSO, acetonitrile) for in vitro assays. Stability studies under varying pH (2–10) and temperature (4–40°C) should precede biological testing to identify degradation pathways (e.g., hydrolysis of the ether bond under acidic conditions). Storage in inert atmospheres (argon) at −20°C is recommended for long-term stability .
Advanced Research Questions
Q. What role do hydrogen bonding interactions play in the crystallization and stability of this compound?
- Methodological Answer : The phenol OH group acts as a hydrogen bond donor, while the morpholine oxygen and methoxy group serve as acceptors. Graph set analysis (e.g., Etter’s rules) of single-crystal X-ray data can classify motifs like D (donor) and A (acceptor) patterns. Computational tools (e.g., Mercury Software) model packing efficiency, revealing how steric effects from the morpholine ring influence lattice stability. Thermal gravimetric analysis (TGA) correlates hydrogen bond strength with melting/decomposition points .
Q. How can substituent effects on the phenol ring modulate the compound’s hydrogen bond acidity and reactivity?
- Methodological Answer : Abraham’s hydrogen bond acidity parameter (A) quantifies the phenol group’s donor capacity. Steric hindrance from the morpholine substituent reduces A compared to unsubstituted phenol, as shown in analogs like 2-methoxyphenol (A = 0.33 vs. phenol’s A = 0.60). Electronic effects are probed via Hammett σ constants, where electron-donating groups (e.g., methoxy) decrease acidity. Reactivity in nucleophilic environments (e.g., esterification) is tested using kinetic assays with varying bases (e.g., NaH, K₂CO₃) .
Q. What advanced isotopic labeling techniques can track metabolic or environmental degradation pathways of this compound?
- Methodological Answer : Dual stable isotope probing (δ²H and δ¹³C) of the methoxy group identifies biodegradation products in environmental samples. For metabolic studies, synthesizing a deuterated analog (e.g., 2-[(Morpholin-2-yl)methoxy]-d₃-phenol) enables LC-MS/MS tracing in biological matrices. Oxidative degradation pathways are elucidated using lignin phenol analysis protocols, where CuO oxidation cleaves ether bonds, releasing quantifiable phenolic fragments .
Q. How can computational chemistry predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and frontier molecular orbitals to predict interaction with biological targets (e.g., enzymes, receptors). Molecular docking (AutoDock Vina) screens against protein databases (PDB) to identify potential binding sites. Pharmacophore mapping highlights critical features like hydrogen bond donors/acceptors and hydrophobic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
